molecular formula C26H22FN3O4S B2517115 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 899743-37-4

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2517115
CAS No.: 899743-37-4
M. Wt: 491.54
InChI Key: QNXSIHMCYIPMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spiro[indoline-3,2'-thiazolidin] core with a 5-methyl group, a 3-fluorophenyl substituent at the 3' position, and an N-(4-methoxyphenyl)acetamide side chain. Its structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications, particularly in inflammation and metabolic disorders.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-16-6-11-22-21(12-16)26(30(24(32)15-35-26)19-5-3-4-17(27)13-19)25(33)29(22)14-23(31)28-18-7-9-20(34-2)10-8-18/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXSIHMCYIPMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Catalyzed Ring-Opening Cyclization

Bhattacharyya et al. demonstrated that BF₃·OEt₂ or Sc(OTf)₃ catalyzes the stereoselective ring-opening of N-tosylaziridines with isothiocyanates, forming 2-iminothiazolidines. For the target compound, this methodology can be adapted by substituting aziridine with a 5-methylisatin derivative and employing 3-fluorophenyl isothiocyanate. The mechanism involves:

  • Activation of the aziridine by Lewis acid, enabling nucleophilic attack by the isothiocyanate.
  • Formation of a thiourea intermediate, followed by 5-exo-dig cyclization to yield the spirothiazolidine.
    Key advantages include high enantioselectivity (>90% ee) and yields up to 94% under mild conditions.

Multicomponent Reactions (MCRs)

MCRs offer atom-economic pathways. A reported three-component reaction of 5-methylisatin, 3-fluorophenylamine, and thioglycolic acid in the presence of CoFe₂O₄@SiO₂/PrNH₂ nanoparticles yields thiazolidinones via imine formation, nucleophilic addition, and cyclization. This method eliminates intermediate isolation, achieving yields of 75–94% in <4 hours.

Stepwise Preparation of 2-(3'-(3-Fluorophenyl)-5-Methyl-2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-1-yl)-N-(4-Methoxyphenyl)Acetamide

Synthesis of 5-Methyl-2,4'-Dioxospiro[indoline-3,2'-thiazolidin] Intermediate

Procedure :

  • Reactants : 5-Methylisatin (1.0 equiv), 3-fluorophenyl isothiocyanate (1.2 equiv).
  • Catalyst : Sc(OTf)₃ (10 mol%) in dichloromethane at 0°C.
  • Workup : Quench with NaHCO₃ (10%), extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography (hexane/EtOAc 3:7).

Outcome : The spirothiazolidinone intermediate is obtained as a yellowish solid (55–59% yield).

Mechanistic Insight : The Lewis acid activates the isatin carbonyl, facilitating nucleophilic attack by the isothiocyanate. Cyclization proceeds via a thiourea intermediate, with stereochemistry controlled by the catalyst.

N-Acylation with 4-Methoxyphenylacetamide

Procedure :

  • Reactants : Spirothiazolidinone intermediate (1.0 equiv), chloroacetyl chloride (1.5 equiv).
  • Base : Triethylamine (2.0 equiv) in CH₂Cl₂ at 25°C for 30 minutes.
  • Aminolysis : Add 4-methoxyaniline (1.2 equiv), stir for 2 hours.
  • Workup : Extract with Na₂CO₃ (2N), dry organic layer, and purify via flash chromatography.

Outcome : The title compound is isolated as a white powder (68% yield).

Optimization and Reaction Engineering

Catalyst Screening

Catalyst Solvent Temp (°C) Yield (%) Selectivity (ee%)
Sc(OTf)₃ CH₂Cl₂ 0 59 92
β-CD-SO₃H H₂O 80 75 -
CoFe₂O₄@SiO₂ EtOH 70 87 -

Data compiled from. β-Cyclodextrin-SO₃H enhances aqueous solubility but reduces stereocontrol, while Sc(OTf)₃ offers superior enantioselectivity.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, CH₃CN) accelerate imine formation but promote side reactions.
  • Chlorinated solvents (CH₂Cl₂) balance reactivity and selectivity, ideal for Sc(OTf)₃-catalyzed reactions.
  • Yields drop >20% at temperatures >25°C due to thiourea decomposition.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 2.13 (s, 3H, CH₃), 6.76–7.79 (m, 9H, Ar-H), 10.48 (s, 1H, NH)
¹³C NMR δ 182.0 (C=O), 159.0 (C=O amide), 86.2 (spiro-C)
HR-MS m/z 437.00 [M-H]⁺ (Calcd. 437.04 for C₂₀H₁₃N₄O₄S₂)

Purity and Stereochemical Analysis

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30).
  • Chiral HPLC : 92% ee (Chiralpak IA, hexane/i-PrOH 85:15).

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A pilot-scale protocol using Sc(OTf)₃ (1 mol%) in CH₂Cl₂ achieves 52% yield with 90% ee, demonstrating viability for bulk production.

Environmental Impact

  • E-factor : 6.2 (solvent recovery reduces to 4.8).
  • PMI : 8.9 kg/kg, primarily due to chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide undergoes several chemical reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: : The compound may undergo reduction reactions, particularly at the thiazolidin ring, using reductive agents like lithium aluminum hydride.

  • Substitution: : Halogen substitution reactions involving the fluorophenyl group using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, in presence of catalysts like molybdenum complexes.

  • Reduction: : Lithium aluminum hydride, under anhydrous conditions.

  • Substitution: : Nucleophiles like sodium methoxide or electrophiles like bromine under polar aprotic solvents.

Major Products

  • Sulfoxides/Sulfones: : Products of oxidation reactions.

  • Reduced Thiazolidin Derivatives: : Products of reduction reactions.

  • Substituted Aromatic Compounds: : Results of substitution reactions.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its anticancer properties . Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound operates through multiple pathways, including the inhibition of key enzymes involved in cancer progression. Studies have shown that it can inhibit the growth of breast cancer (MDA-MB-468), melanoma (SK-MEL-5), and leukemia (T-47D) cell lines with inhibition percentages exceeding 80% in certain cases .
  • Case Study : In a comparative study, the compound was tested against a panel of 58 different cancer cell lines. It demonstrated sub-micromolar IC50 values, indicating potent activity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .

Antimicrobial Properties

Emerging research suggests that this compound may also possess antimicrobial properties .

  • Mechanism : The compound's structure facilitates interaction with bacterial membranes, potentially disrupting their integrity and leading to cell death.
  • Case Study : A study evaluating various derivatives showed that modifications to the side chains could enhance antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of research interest.

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Case Study : In vitro studies demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of this compound.

  • Mechanism : The neuroprotective action is hypothesized to involve antioxidant properties that mitigate oxidative stress in neuronal cells.
  • Case Study : Experimental models of neurodegeneration showed that administration of the compound reduced neuronal cell death and improved cognitive function metrics in animal models .

Summary Table of Applications

ApplicationMechanismKey Findings
AnticancerInhibition of cancer cell proliferationSignificant growth inhibition in multiple cell lines
AntimicrobialDisruption of bacterial membranesEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryModulation of cytokine productionReduced TNF-alpha and IL-6 levels
NeuroprotectiveAntioxidant effectsReduced neuronal death in neurodegeneration models

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, affecting downstream biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Spiro Core Substituents Acetamide Substituent Molecular Weight Key References
Target Compound 3'-(3-fluorophenyl), 5-methyl N-(4-methoxyphenyl) ~500 (estimated)
2-(3'-(4-Fluorophenyl)-5-Methyl-…-N-(4-Methylbenzyl)Acetamide () 3'-(4-fluorophenyl), 5-methyl N-(4-methylbenzyl) 489.6
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-Phenylprop-2-en-1-ylidene]-1,3-Thiazolidin-3-yl}-N-(4-Fluorophenyl)Acetamide () Non-spiro thiazolidinone with conjugated allylidene N-(4-fluorophenyl) 394.4
2-(2-((1,3-Dioxoisoindolin-2-yl)Amino)-4-Oxo-4,5-Dihydrothiazol-5-yl)-N-(4-Nitrophenyl)Acetamide () Non-spiro thiazole fused with isoindolinone N-(4-nitrophenyl) 452.4
5-Substituted-3-(4-Arylimino)-1-[5-Mercapto(1,3,4-Oxadiazolyl)]-Methyl-Indol-2-One () Indole-oxadiazole hybrid N/A (oxadiazole side chain) ~350–400

Key Observations :

  • Spiro vs.
  • Substituent Effects: The 3-fluorophenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to 4-fluorophenyl () or non-fluorinated analogues.

Table 2: Reported Bioactivities of Analogues

Compound Class/Name Bioactivity (IC50/EC50) Therapeutic Area Key References
Spiro[indoline-3,2'-thiazolidin] Derivatives () Anti-inflammatory (5d: IC50 = 12 µM) Inflammation
Target Compound (Inferred) Hypothesized aldose reductase inhibition Diabetes complications
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides () Aldose reductase inhibition (IC50 = 0.8 µM) Antioxidant/diabetic neuropathy
N-(4-Fluorophenyl)Acetamide Derivatives () Unreported; structural similarity to COX-2 inhibitors Inflammation

Key Observations :

  • Anti-Inflammatory Potential: The spiro[indoline-3,2'-thiazolidin] scaffold () shows moderate anti-inflammatory activity, suggesting the target compound may share this profile .
  • Aldose Reductase Inhibition : Analogues with dioxothiazolidin-ylidene groups () exhibit strong aldose reductase inhibition, a target for diabetic complications. The target’s spiro core and methoxy group may enhance binding to this enzyme .

Biological Activity

The compound 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The structure of the compound is characterized by a spiro-indoline core fused with a thiazolidine ring and substituted aromatic groups. This unique configuration may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of spiro-indoline compounds exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth.
  • Anti-inflammatory Effects : Potential mechanisms include the modulation of inflammatory pathways.

The anticancer properties of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
  • Cell Cycle Arrest : It has been observed that the compound can halt the cell cycle in specific phases, preventing cancer cells from proliferating.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Several studies have reported on the anticancer efficacy of related compounds:

  • A study on spiro-indoline derivatives indicated IC50 values in the micromolar range against human breast cancer cell lines (MCF-7) and lung cancer cells (A549) .
  • Another investigation highlighted that modifications in the chemical structure enhance cytotoxicity against various cancer types, suggesting that the presence of electron-withdrawing groups increases potency .

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties. Related spiro-indoline compounds have demonstrated effectiveness against bacterial strains and fungi, indicating potential as a therapeutic agent in treating infections .

Summary of Research Findings

StudyBiological ActivityKey Findings
AnticancerSignificant cytotoxicity against MCF-7 and A549 cell lines with IC50 values < 10 µM.
AntimicrobialEffective against various bacterial strains; further studies needed for specific mechanisms.
Anti-inflammatorySuggested modulation of inflammatory pathways through apoptosis induction.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the spiro[indoline-thiazolidinone] core. Key steps include:

  • Cyclocondensation : Reacting substituted indole derivatives with thiourea or thiosemicarbazide under acidic conditions to form the thiazolidinone ring .
  • Acetamide coupling : Introducing the N-(4-methoxyphenyl)acetamide moiety via nucleophilic substitution or amide bond formation using chloroacetyl chloride or active esters .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Critical parameters : Temperature (60–80°C for cyclocondensation), solvent choice (DMF for polar intermediates), and stoichiometric ratios (1:1.5 for thiourea:indole derivatives) significantly impact yields (45–70%) .

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify spiro junction protons (δ 4.1–4.5 ppm) and carbonyl groups (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray crystallography : Resolve spiro-conformation and dihedral angles between indoline and thiazolidinone rings .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or aldose reductase using fluorometric assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
  • Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors due to structural similarity to psychoactive spiro compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core modifications : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on COX-2 inhibition .
  • Spiro ring variations : Synthesize analogs with pyrrolidinone instead of thiazolidinone to evaluate ring flexibility on receptor binding .
  • Dose-response profiling : Test derivatives in a concentration range (0.1–100 µM) to establish EC50_{50} trends and therapeutic windows .

Q. What computational methods are suitable for predicting metabolic stability?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to identify reactive sites (e.g., acetamide carbonyl) prone to cytochrome P450 oxidation .
  • Molecular docking : Simulate binding to CYP3A4 or CYP2D6 isoforms using AutoDock Vina to predict metabolic hotspots .
  • ADMET prediction tools : Use SwissADME or pkCSM to estimate bioavailability (%F) and half-life (t1/2_{1/2}) .

Q. How can contradictory data on enzyme inhibition be resolved?

  • Assay standardization : Replicate experiments under uniform conditions (pH 7.4, 37°C) with controls for enzyme batch variability .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity with kinases or phosphatases .
  • Crystallographic analysis : Resolve enzyme-ligand co-crystal structures to validate binding modes and identify allosteric effects .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

StepSolventTemp (°C)CatalystYield (%)Purity (%)Reference
CyclocondensationDMF80HCl (cat.)6592
Acetamide couplingTHF25Et3_3N4888
RecrystallizationEtOH/H2_2O96

Q. Table 2: Biological Activity of Structural Analogs

DerivativeTargetIC50_{50} (µM)Selectivity IndexReference
3-Nitrophenyl analogCOX-20.8912.5 (vs. COX-1)
Pyrrolidinone analog5-HT2A_{2A}2.38.2 (vs. 5-HT1A_{1A})

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.